molecular formula C12H15F4N B8716318 Benzenemethanamine, N-butyl-2-fluoro-4-(trifluoromethyl)- CAS No. 719277-18-6

Benzenemethanamine, N-butyl-2-fluoro-4-(trifluoromethyl)-

Cat. No.: B8716318
CAS No.: 719277-18-6
M. Wt: 249.25 g/mol
InChI Key: SAEAXRGTWQFOHX-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-2-fluoro-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C12H15F4N and its molecular weight is 249.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-butyl-2-fluoro-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-butyl-2-fluoro-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

719277-18-6

Molecular Formula

C12H15F4N

Molecular Weight

249.25 g/mol

IUPAC Name

N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]butan-1-amine

InChI

InChI=1S/C12H15F4N/c1-2-3-6-17-8-9-4-5-10(7-11(9)13)12(14,15)16/h4-5,7,17H,2-3,6,8H2,1H3

InChI Key

SAEAXRGTWQFOHX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=C(C=C1)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (3.84 g, 20.0 mmol) and n-butylamine (1.46 g, 20.0 mmol) in methanol (100 mL) were added acetic acid (4.6 mL, 80 mmol) and sodium cyanoborohydride (1.51 g, 24.0 mmol) and the solution was stirred at room temperature for 3 days. Water (10 mL) was added and the mixture was concentrated in vacuo. The residue was taken up in aqueous 1 M KOH (125 mL) and ethyl acetate (100 mL) and the phases were separated. The aqueous phase was extracted with ethyl acetate (2×100 mL) and the combined organic phase was dried over Na2SO4 and concentrated in vacuo. Purification on a prepacked column of silica gel (Isolute® SPE Column, 70 g/150 mL) with ethyl acetate (33-100% gradient) in heptane as the eluent and collection of pure fractions yielded 1.28 g (26%) of a colourless oil of low viscosity.
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3.84 g
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1.46 g
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4.6 mL
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1.51 g
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100 mL
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10 mL
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Yield
26%

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